GW-791343 was developed by GlaxoSmithKline (GSK) as part of their research into metabolic disorders. The compound is synthesized through a series of chemical reactions that involve various intermediates and reagents, allowing for its unique structural characteristics.
GW-791343 is classified as a selective PPAR gamma modulator. PPAR gamma is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, making it a target for drugs aimed at conditions such as diabetes and obesity.
The synthesis of GW-791343 involves multiple steps, utilizing specific reagents and conditions to achieve the desired molecular structure. The general synthetic route includes:
The synthesis may require specific catalysts and solvents, along with controlled temperatures and reaction times to optimize yield and selectivity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of GW-791343 at each stage of synthesis.
The molecular structure of GW-791343 can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a PPAR gamma modulator. The compound features a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms.
GW-791343 undergoes various chemical reactions, primarily involving:
The reaction conditions must be carefully controlled to prevent side reactions and ensure high selectivity towards the desired product. Reaction monitoring is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
GW-791343 exerts its effects through selective modulation of PPAR gamma pathways. Upon binding to PPAR gamma, the compound influences gene expression related to:
This modulation leads to improved metabolic profiles in preclinical models, suggesting potential benefits in treating conditions like type 2 diabetes and obesity.
Research indicates that GW-791343 enhances insulin sensitivity and promotes fatty acid oxidation while reducing inflammation in adipose tissues.
GW-791343 has been investigated primarily for its potential applications in:
GW-791343 hydrochloride (chemical name: 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide trihydrochloride) is a synthetic small molecule with the molecular formula C₂₀H₂₄F₂N₄O·3HCl and a molecular weight of 483.81 g/mol [3] [6] [9]. Its structure features three distinct pharmacophores: (1) a 3,4-difluoroanilino group, (2) a N-acetyl linkage, and (3) a 2-methyl-5-(piperazinylmethyl)phenyl moiety [1] [4]. The hydrochloride salt form enhances aqueous solubility (>100 mM in water), facilitating in vitro pharmacological studies [3] [9].
Structural studies indicate that the difluorophenyl group enhances membrane permeability, while the piperazinyl moiety contributes to receptor interaction specificity. The methyl substituent on the phenyl ring sterically influences binding orientation at the P2X7 receptor's allosteric site [1] [4]. This molecular architecture underlies GW-791343's unique species-dependent effects, as the human and rat P2X7 receptors differ in key residues (e.g., position 95) within the allosteric binding pocket [1].
Table 1: Chemical Identity of GW-791343 Hydrochloride
Property | Specification |
---|---|
IUPAC Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide trihydrochloride |
CAS Number | 309712-55-8 |
Molecular Formula | C₂₀H₂₄F₂N₄O·3HCl |
Molecular Weight | 483.81 g/mol |
Purity | ≥99% (HPLC) |
Solubility | 100 mM in H₂O and DMSO |
Storage Conditions | Desiccated at room temperature or -20°C long-term |
GW-791343 is synthesized via multi-step organic reactions, culminating in a trihydrochloride salt precipitation to ensure stability [9]. While detailed synthetic routes remain proprietary, analytical characterization confirms high purity (>99% by HPLC) and consistent batch-to-batch reproducibility [3] [9]. Key quality control metrics include:
The compound is supplied as a lyophilized powder stable for >12 months when stored desiccated at room temperature [6] [9].
GW-791343 is a prototypical allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP [1] [4]. Its mechanism exhibits unprecedented species-specific duality:
Functional assays in HEK-293 cells expressing recombinant P2X7 receptors demonstrate that GW-791343:
Table 2: Pharmacodynamic Profile of GW-791343 at P2X7 Receptors
Parameter | Human P2X7 Receptor | Rat P2X7 Receptor |
---|---|---|
Modulator Type | Negative Allosteric Modulator | Positive Allosteric Modulator |
pIC₅₀ (Potency) | 6.9 – 7.2 (~0.1–0.4 µM) | Not applicable |
Maximal Inhibition | 80–90% | – |
Maximal Enhancement | – | 40–60% |
Binding Site | Allosteric (Amino Acid 95) | Allosteric (Amino Acid 95) |
Effect on ATP EC₅₀ | No change | 10-fold decrease |
This species divergence is mechanistically attributed to amino acid residue 95 (rat: Glu; human: Ala), confirmed via chimeric receptor studies [1]. Mutation of human Ala95 to Glu converts GW-791343 into a PAM, underscoring this residue's role in determining modulator efficacy [1]. Unlike competitive antagonists (e.g., PPADS), GW-791343 stabilizes distinct receptor conformations: a closed/inactive state in humans versus an ATP-sensitized state in rats [4] [6]. This duality makes it a critical tool for dissecting P2X7 receptor pharmacology across species [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7